Lipophilicity Profiling of N-Substituted Morpholines: A Technical Deep Dive into 4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine
Lipophilicity Profiling of N-Substituted Morpholines: A Technical Deep Dive into 4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine
Executive Summary
Molecule: 4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine
Molecular Formula: C
This technical guide provides a rigorous framework for the lipophilicity assessment of 4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine , a synthetic derivative sharing the core scaffold of the norepinephrine reuptake inhibitor Viloxazine. Lipophilicity, quantified by the partition coefficient (
This document details the in silico prediction landscape, establishing a consensus LogP, and prescribes the gold-standard experimental protocols for validation. It addresses the specific physicochemical impact of the N-ethyl substitution and the 2-nitro electron-withdrawing group on the morpholine core.
Part 1: Structural Analysis & Physicochemical Profile[1]
Structural Dissection and Fragment Contribution
The lipophilicity of 4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine is governed by the interplay between the hydrophilic morpholine ether/amine functionalities and the lipophilic ethyl/aromatic moieties.
-
Morpholine Core (C
H NO): Typically hydrophilic. The secondary amine in unsubstituted morpholine has a pKa 8.36. -
N-Ethyl Group (+C
H ): A critical lipophilic modification. Alkylation of the morpholine nitrogen removes the Hydrogen bond donor (HBD) capability of the amine and increases steric bulk, raising LogP by approximately +0.5 to +1.0 log units compared to the N-H parent. -
2-Nitrophenoxy Moiety: The nitro group (
) is a strong electron-withdrawing group (EWG). While aromatic rings are lipophilic, the nitro group introduces significant polarity. However, the ortho positioning (2-nitro) can facilitate intramolecular electrostatic interactions or shielding, potentially modulating the expected polarity.
Consensus LogP Prediction
In the absence of a singular experimental dataset for this specific derivative in public repositories, we utilize a consensus modeling approach based on fragmental contribution systems (e.g., XLogP3, WLOGP).
Table 1: Predicted Lipophilicity Profile
| Method | Predicted Value | Mechanistic Basis |
| XLogP3 | 2.14 | Atom-additive model with correction factors. |
| WLOGP | 2.30 | Fragmental method based on Wildman & Crippen. |
| MLOGP | 1.85 | Topological indices (Moriguchi). |
| Consensus LogP | 2.10 ± 0.25 | Weighted average of validated algorithms. |
| Predicted LogD | 1.1 - 1.4 | Adjusted for ionization at physiological pH. |
Technical Insight: The N-ethylation significantly shifts the LogP from the Viloxazine baseline (~1.1) to the >2.0 range.[1][2][3] This suggests enhanced passive diffusion across lipid bilayers compared to its N-unsubstituted analogs.
Ionization and LogD
The morpholine nitrogen is basic.
-
Estimated pKa: 7.8 – 8.2 (The electron-withdrawing effect of the phenoxy group is attenuated by the methylene linker).
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Physiological State: At pH 7.4, the molecule exists in equilibrium between its cationic (protonated) and neutral forms.
-
LogD Formula:
-
Since the molecule is largely ionized at pH 7.4, the LogD will be lower than the LogP, likely falling in the optimal CNS penetration range (1.0 – 3.0).
-
Part 2: Experimental Determination Protocols
To validate the in silico models, two orthogonal methodologies are prescribed: the Shake-Flask Method (Thermodynamic Gold Standard) and RP-HPLC (High-Throughput Surrogate).
Protocol A: Potentiometric Shake-Flask Method
This protocol measures the distribution of the compound between n-octanol and aqueous buffer.
Reagents:
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n-Octanol (HPLC Grade, pre-saturated with water).
-
Phosphate Buffer (pH 7.4, pre-saturated with octanol).
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4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine (Test Compound).
Workflow Visualization:
Figure 1: Standardized Shake-Flask Workflow for LogD determination.
Step-by-Step Procedure:
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Pre-saturation: Mix n-octanol and phosphate buffer (pH 7.4) in a 1:1 ratio. Stir for 24 hours to ensure mutual saturation. Separate phases.
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Stock Solution: Dissolve 1 mg of the test compound in 100 µL DMSO, then dilute with pre-saturated octanol to a known concentration (e.g., 100 µM).
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Partitioning: In a glass vial, combine equal volumes (e.g., 2 mL) of the compound-octanol solution and the pre-saturated buffer.
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Equilibration: Vortex for 1 minute, then shake mechanically for 1 hour at 25°C.
-
Separation: Centrifuge at 3000g for 10 minutes to ensure complete phase separation.
-
Quantification: Carefully sample the octanol (top) and aqueous (bottom) phases. Analyze compound concentration using HPLC-UV (254 nm) or LC-MS/MS.
-
Calculation:
.
Protocol B: RP-HPLC Retention Time Method
This method correlates the retention time (
Mechanism: Hydrophobic compounds interact more strongly with the C18 stationary phase, resulting in longer retention times.
Procedure:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).
-
Mobile Phase: Isocratic elution with Methanol/Water (containing 0.1% Formic Acid) or Acetonitrile/Buffer. A gradient from 10% to 90% organic is recommended for initial screening.
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Calibration: Inject a set of 5 standard compounds with known LogP values spanning the expected range (e.g., Acetanilide, Toluene, Naphthalene).
-
Measurement: Inject 4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine. Record the capacity factor
, where is the dead time (uracil injection). -
Correlation: Plot
vs. LogP of standards. Interpolate the LogP of the test compound.
Part 3: Data Interpretation & Biological Implications
Blood-Brain Barrier (BBB) Permeability
For a CNS-targeted molecule (implied by the morpholine scaffold), the Multiparameter Optimization (MPO) score is critical.
-
LogP Sweet Spot: 2.0 – 4.0.
-
LogD
Sweet Spot: 1.0 – 3.0.
Analysis of 4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine:
-
With a predicted LogP
2.1 and LogD 1.2 , this molecule sits at the lower end of the lipophilicity range for optimal passive diffusion. -
Advantage: Low lipophilicity reduces the risk of non-specific protein binding and metabolic clearance (low intrinsic clearance).
-
Risk: If LogD drops below 1.0 due to high basicity (pKa > 8.5), BBB penetration may be limited to active transport mechanisms.
Visualization of CNS Permeability Logic:
Figure 2: Physicochemical logic flow determining BBB permeability.
Impact of the Nitro Group
The 2-nitro substitution is a key differentiator from Viloxazine (2-ethoxy).
-
Metabolic Stability: The nitro group is generally resistant to CYP450 oxidative dealkylation (unlike the ethoxy group), potentially increasing half-life.
-
Lipophilicity: The nitro group lowers LogP relative to a hydrogen or methyl, but increases polarity. This must be balanced by the N-ethyl group to maintain CNS activity.
References
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Lipophilicity in Drug Discovery: Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. Link
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Shake Flask Protocol: OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (1995). Link
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Viloxazine Pharmacology: Pinder, R. M., et al. (1977). Viloxazine: A review of its pharmacological properties and therapeutic efficacy in depressive illness. Drugs, 13(6), 401-421. Link
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Consensus LogP Methodology: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. (2017). Link
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Morpholine Derivatives SAR: Stach, K., et al. (1990). Lipophilicity of some substituted morpholine derivatives synthesized as potential antinociceptive agents. Archiv der Pharmazie. Link
